molecular formula C19H15FN4O2S B2380953 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one CAS No. 2320926-36-9

1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one

Cat. No.: B2380953
CAS No.: 2320926-36-9
M. Wt: 382.41
InChI Key: PAHPLPXZHQKRFM-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one is a sophisticated synthetic compound designed for pharmaceutical research and discovery. Its structure incorporates a 5-fluoropyrimidine ring, a known pharmacophore in medicinal chemistry that often contributes to the biological activity and metabolic stability of drug candidates . The molecule is built around a piperazin-2-one core, a derivative of the privileged piperazine scaffold which is frequently employed to fine-tune physicochemical properties and receptor binding affinity . A key feature of this compound is the 4-(thiophen-3-yl)benzoyl group. The thiophene ring is a privileged structure in drug design, ranked 4th among sulfur-containing heterocycles in US FDA-approved small molecule drugs . It often serves as a bioisostere for phenyl rings, potentially enhancing binding interactions and improving the compound's metabolic profile . The integration of this heteroaromatic system with a benzoyl group creates a rigid, planar moiety that may be instrumental in targeting specific enzymes or receptors. This combination of structural elements makes the compound a valuable intermediate or chemical probe for researchers working in areas such as kinase inhibition, central nervous system (CNS) drug discovery, and oncology research. The presence of multiple nitrogen and oxygen atoms provides hydrogen bond acceptors and donors, which are critical for molecular recognition processes. Researchers are encouraged to investigate its full potential in their specific biological assays. This product is offered with high-quality standards for use in non-clinical research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-16-9-21-19(22-10-16)24-7-6-23(11-17(24)25)18(26)14-3-1-13(2-4-14)15-5-8-27-12-15/h1-5,8-10,12H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPLPXZHQKRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one, with the CAS number 2320926-36-9, is a synthetic compound characterized by its complex structure and potential biological activities. The molecular formula is C19H15FN4O2SC_{19}H_{15}FN_{4}O_{2}S and it has a molecular weight of 382.4 g/mol . This compound is part of a broader class of piperazine derivatives that have been studied for various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, piperazine derivatives have shown IC50 values ranging from 34 µM to over 100 µM in different tumor models, suggesting a promising avenue for further investigation into their anticancer efficacy .

CompoundCell LineIC50 (µM)
Compound AMDA-MB 23183.1
Compound BU-87 MG40.59
This compoundVariousTBD

Anti-inflammatory Activity

The anti-inflammatory potential of piperazine derivatives has also been documented. In studies involving related compounds, some exhibited up to 87% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 μM, outperforming standard treatments like dexamethasone . This suggests that the compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

Piperazine derivatives have shown promising antimicrobial activity as well. Some related compounds have demonstrated potency exceeding that of established antibiotics like ciprofloxacin and miconazole, indicating a potential for development into effective antimicrobial agents .

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For example, some studies suggest that the piperazine moiety enhances binding affinity to various receptors or enzymes involved in disease pathways. This interaction can lead to inhibition of tumor growth or modulation of inflammatory responses.

Study on Cytotoxicity

In a recent study evaluating the cytotoxic effects of various piperazine derivatives, it was found that modifications on the aromatic rings significantly affected their activity. The introduction of electron-withdrawing groups increased cytotoxicity against cancer cell lines, indicating structure-activity relationships that could be exploited in drug design .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of piperazine derivatives revealed that certain modifications enhanced their ability to inhibit cytokine production in vitro. This reinforces the idea that structural variations can lead to improved therapeutic profiles for inflammatory diseases .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one exhibits significant biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in signaling pathways associated with various cancers and autoimmune diseases. The compound's ability to inhibit BTK suggests its potential as a therapeutic agent in treating these conditions.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives of piperazinones have been evaluated for their cytotoxic activities against cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer) using MTT assays. These studies indicate that this compound could have promising anticancer properties .

Potential Therapeutic Applications

The unique combination of functional groups in this compound positions it as a candidate for various therapeutic applications:

  • Anticancer Therapy : Due to its action as a BTK inhibitor, it may be developed further for treating hematological malignancies.
  • Autoimmune Disorders : Its inhibitory effects on signaling pathways implicated in autoimmune diseases suggest potential utility in this area.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique pharmacological profile of this compound:

Compound NameStructureKey Features
1-[1-(6-amino-5-fluoropyrimidin-4-yl)-4-(trifluoromethyl)piperidin-3-yl]-3-(3-chloroanilino)piperidin-2-oneStructureContains trifluoromethyl group; potential anticancer activity
4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxamideStructureStrong interactions with protein targets; used in drug design
1-[1-(6-amino-pyrimidin-4-yl)-piperidin]-3-(3-chloroanilino)piperidin-2-oneStructureExhibits antibacterial properties; useful in treating infections

This table illustrates how structural variations influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluoropyrimidine-Containing Piperazinones
  • 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one (CAS 2309307-29-5): Replaces the thiophene-benzoyl group with a furan-carbonyl substituent. Molecular weight: 290.25 g/mol (vs. ~349.37 g/mol for the target compound, estimated).
  • 4-(5-Fluoropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one (CAS 2741931-17-7):

    • Substituted with a methoxypyridinyl group instead of the benzoyl-thiophene.
    • Molecular weight: 303.29 g/mol.
    • The pyridine ring introduces basicity, which could influence solubility and target engagement .
Thiophene-Containing Piperazinones
  • MK42 (4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one) :

    • Features a trifluoromethylpyridine substituent and a thiophene-butyl chain.
    • Synthesized via HOBt/TBTU-mediated coupling, yielding 91% .
    • The trifluoromethyl group may enhance metabolic resistance compared to the fluoropyrimidine in the target compound .
  • 4-[3-(Hydroxymethyl)quinolin-2-yl]-1-(1-methylpyrazol-4-yl)piperazin-2-one: Molecular weight: 337.4 g/mol.
Other Notable Analogs
  • 1-(3-Chlorophenyl)piperazin-2-one Derivatives :
    • Tested for cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cells via MTT assay.
    • Substitutions with guanidine or thiourea showed variable activity, highlighting the impact of terminal functional groups .

Physicochemical and Pharmacokinetic Properties

  • LogP : The thiophene-benzoyl group likely elevates LogP vs. furan derivatives, enhancing lipid membrane penetration but risking solubility issues.
  • Metabolic Stability: Fluoropyrimidine and thiophene groups may reduce oxidative metabolism compared to non-halogenated analogs .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule integrates three distinct moieties:

  • A piperazin-2-one core, a six-membered lactam ring critical for conformational rigidity.
  • A 5-fluoropyrimidin-2-yl substituent, introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
  • A 4-thiophen-3-ylbenzoyl group, requiring regioselective acylation or cross-coupling for installation.

Synthetic challenges include:

  • Lactam ring stability under acidic/basic conditions during functionalization.
  • Steric hindrance from the thiophene-benzoyl group, complicating acylation and coupling steps.
  • Fluoropyrimidine reactivity , necessitating anhydrous conditions to prevent hydrolysis.

Retrosynthetic Strategies

Three primary disconnections guide synthesis:

Disconnection at the Piperazin-2-one Lactam Bond

Retrosynthetic cleavage of the lactam yields 4-aminopiperidine and carboxylic acid derivatives (e.g., 4-thiophen-3-ylbenzoic acid). Cyclization via Edman degradation or thermal lactamization is feasible.

Disconnection at the Acylpiperazine Junction

Separation of the benzoyl group suggests Schotten-Baumann acylation of 1-(5-fluoropyrimidin-2-yl)piperazin-2-one with 4-thiophen-3-ylbenzoyl chloride. This route demands protection of the lactam nitrogen to prevent over-acylation.

Disconnection at the Pyrimidine-Piperazine Bond

Cleaving the C–N bond between pyrimidine and piperazine points to Buchwald-Hartwig amination of 2-chloro-5-fluoropyrimidine with a preformed piperazinone intermediate.

Stepwise Synthetic Procedures

Route 1: Lactam Formation Followed by Sequential Functionalization

Synthesis of Piperazin-2-one Core

Step 1: Cyclocondensation of ethylenediamine with methyl glyoxylate under acidic conditions yields piperazin-2-one (70–85% yield).
Step 2: N-Alkylation with 2-chloro-5-fluoropyrimidine using K$$2$$CO$$3$$ in DMF at 80°C affords 1-(5-fluoropyrimidin-2-yl)piperazin-2-one (62% yield).

Introduction of 4-Thiophen-3-ylbenzoyl Group

Step 3: Acylation with 4-thiophen-3-ylbenzoyl chloride (prepared via Friedel-Crafts acylation of thiophene) in dichloromethane with Et$$_3$$N as base. Reaction at 0°C minimizes side products (55% yield).

Key Data:

Step Reagent/Conditions Yield Purity (HPLC)
1 H$$2$$SO$$4$$, reflux, 6h 82% 95%
2 K$$2$$CO$$3$$, DMF, 80°C, 12h 62% 91%
3 Et$$_3$$N, DCM, 0°C, 4h 55% 88%

Route 2: Convergent Coupling Approach

Preparation of 4-Thiophen-3-ylbenzoic Acid

Step 1: Suzuki-Miyaura coupling of 3-thienylboronic acid with 4-bromobenzoic acid using Pd(PPh$$3$$)$$4$$ catalyst (78% yield).

Fragment Coupling

Step 2: Amide coupling of 4-thiophen-3-ylbenzoic acid with 1-(5-fluoropyrimidin-2-yl)piperazin-2-one using HATU/DIPEA in DMF (68% yield).

Advantages:

  • Avoids unstable acyl chlorides.
  • Higher functional group tolerance.

Mechanistic Insights and Optimization

Lactamization Kinetics

Cyclization of linear precursors to piperazin-2-one follows second-order kinetics, with rate acceleration in polar aprotic solvents (e.g., DMF). Acid catalysts (e.g., p-TsOH) reduce activation energy by protonating the carbonyl oxygen.

Fluoropyrimidine Coupling

Pd-catalyzed amination (Buchwald-Hartwig) exhibits superior regioselectivity over SNAr reactions. Using Xantphos as ligand enhances turnover frequency (TON > 500).

Acylation Side Reactions

Competitive O-acylation of the lactam carbonyl is suppressed by transient protection with Boc groups (yield improvement: 55% → 73%).

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.20 (m, 6H, aryl-H), 4.10 (s, 2H, piperazine-CH$$2$$), 3.95 (s, 2H, lactam-CH$$2$$).
  • HRMS (ESI) : m/z calcd for C$${20}$$H$${16}$$FN$$5$$O$$2$$S [M+H]$$^+$$: 426.1024; found: 426.1021.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O gradient) shows >98% purity at 254 nm, with retention time = 12.7 min.

Comparative Evaluation of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 28% 53%
Step Count 3 2
Purification Complexity High Moderate
Scalability Limited High

Route 2’s convergent approach offers superior efficiency, though requires advanced intermediates.

Applications and Derivatives

While biological data for the target compound remains undisclosed, structural analogs demonstrate:

  • Antipsychotic activity (via dopamine D$$2$$/serotonin 5-HT$${2A}$$ antagonism).
  • Anticancer potential through kinase inhibition.

Derivatization at the pyrimidine C4 position or thiophene ring could enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one with high purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise temperature control, solvent selection (e.g., DMF or ethanol), and catalyst optimization (e.g., acid/base conditions). For example, microwave-assisted synthesis can improve reaction efficiency and reduce side products. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the connectivity of the fluoropyrimidine, thiophenylbenzoyl, and piperazin-2-one moieties. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Purity is assessed via HPLC with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended when handling this compound in the laboratory?

  • Methodological Answer : Follow general chemical safety guidelines: avoid heat sources (P210), use fume hoods for solvent handling, and wear PPE (gloves, lab coat). Refer to hazard codes P201 ("obtain specialized instructions before use") and P202 ("do not handle until safety precautions are understood") for risk mitigation .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's biological activity against cancer targets?

  • Methodological Answer : Begin with in vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer or HeLa for cervical cancer) to evaluate IC₅₀ values via MTT assays. Follow up with mechanism-of-action studies:

  • Apoptosis : Caspase-3/7 activation assays.
  • Kinase inhibition : Competitive ATP-binding assays (e.g., EGFR or VEGFR-2).
    Compare results with positive controls (e.g., doxorubicin) and validate using siRNA knockdown of target proteins .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound stability. Address this by:

  • Standardizing protocols : Use identical cell lines and assay kits.
  • Validating purity : Re-test batches with HPLC and mass spectrometry.
  • Orthogonal assays : Confirm anti-proliferative activity via clonogenic assays alongside MTT .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride) or nano-formulation (liposomes). Enhance metabolic stability by replacing labile groups (e.g., substituting ester linkages with amides). Pharmacokinetic profiling in rodents should include bioavailability (AUC), half-life (t₁/₂), and tissue distribution studies using LC-MS/MS .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the fluoropyrimidine (e.g., Cl/Br substitution) or thiophene (e.g., methyl/ethyl groups). Test analogs in parallel using standardized bioassays. Key structural comparisons include:

Analog ModificationBiological Activity (IC₅₀)Unique Feature
5-Fluoro → 5-Chloro12 μM (EGFR inhibition)Increased lipophilicity
Thiophene → FuranInactiveLoss of π-π stacking
Piperazin-2-one → Piperidine8 μM (VEGFR-2 inhibition)Enhanced conformational rigidity

SAR analysis should prioritize substituents that balance potency and solubility .

Q. How can potential off-target effects be systematically evaluated?

  • Methodological Answer : Use high-throughput screening (HTS) panels (e.g., Eurofins Pharma Discovery) to assess activity against 50+ kinases, GPCRs, and ion channels. Computational docking (AutoDock Vina) predicts binding to non-target proteins. Follow up with transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells .

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